molecular formula C24H19NO4 B2695813 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923132-18-7

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide

Cat. No.: B2695813
CAS No.: 923132-18-7
M. Wt: 385.419
InChI Key: IPFUVJXKWPASEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic flavonoid-derived benzamide compound characterized by a chromen-4-one (flavone) core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a 4-methylbenzamide moiety. Its molecular formula is C₃₁H₂₃NO₅ (calculated based on structural analysis), with a molecular weight of 497.52 g/mol.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-3-5-17(6-4-15)24(27)25-18-9-12-22-20(13-18)21(26)14-23(29-22)16-7-10-19(28-2)11-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUVJXKWPASEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic compound belonging to the class of chromenone derivatives. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2 4 methoxyphenyl 4 oxo 4H chromen 6 yl 4 methylbenzamide\text{N 2 4 methoxyphenyl 4 oxo 4H chromen 6 yl 4 methylbenzamide}

Its molecular formula is C23H19NO4C_{23}H_{19}NO_4 with a molecular weight of 373.40 g/mol. The presence of both methoxy and carbonyl functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromenone core is known for its ability to modulate enzyme activity, while the methoxyphenyl group enhances binding affinity. The furoate ester contributes to solubility and stability, which are crucial for bioavailability.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that chromenone derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results showed that the compound significantly reduced DPPH radicals, indicating strong antioxidant potential.
  • Anti-inflammatory Mechanism
    • In vitro experiments demonstrated that the compound inhibited IL-6 and TNF-alpha production in macrophage cell lines, suggesting its role in modulating inflammatory responses.
  • Antimicrobial Screening
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited selective antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Summary Table

Biological Activity Method Used Key Findings
AntioxidantDPPH AssaySignificant radical scavenging effect
Anti-inflammatoryCytokine AssayInhibition of IL-6 and TNF-alpha production
AntimicrobialAgar DiffusionEffective against S. aureus and E. coli

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Solubility Biological Activity References
This compound Chromen-4-one core with 4-methoxyphenyl (C₆H₄-OCH₃) at C2 and 4-methylbenzamide (C₆H₄-CH₃) at C6 497.52 Low water solubility; soluble in DMSO, DMF Hypothesized kinase inhibition based on chromenone analogs
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1) Chlorine substituent on benzamide; 2-methylphenyl at C2 389.8 Moderate solubility in chloroform, ethanol Antimicrobial activity reported in preliminary studies
N-(2-Methoxy-phenyl)-2-nitrobenzamide Nitro group (NO₂) on benzamide; 2-methoxyphenyl at C2 302.29 High solubility in acetone Fluorescent properties observed via spectrofluorometry
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (EP3348550A1) Benzothiazole core with 4-methoxyphenylacetamide 356.38 Soluble in methanol, ethyl acetate Anticancer activity (IC₅₀ ~10 µM in breast cancer cell lines)
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Thiazolidinone ring fused to chromenone; furan carboxamide 396.39 Soluble in DMF (with solvate formation) Crystallographic stability demonstrated via X-ray studies

Key Comparative Findings

Electronic and Steric Effects

  • Polarity : The nitro group in N-(2-methoxy-phenyl)-2-nitrobenzamide increases polarity and fluorescence intensity (λem = 450 nm), whereas the methyl group in the target compound reduces water solubility but improves membrane permeability .

Research Implications and Gaps

  • Kinase Inhibition : Computational docking studies (using software like AutoDock) are recommended to validate hypothesized interactions with kinase ATP-binding sites, leveraging structural data from SHELX-refined analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.